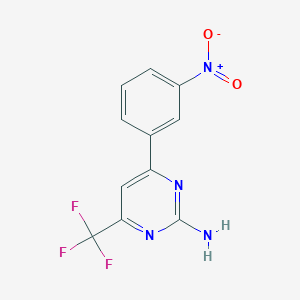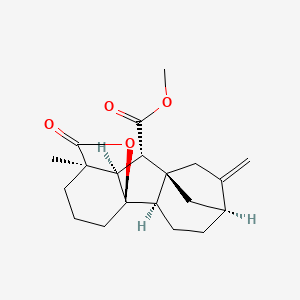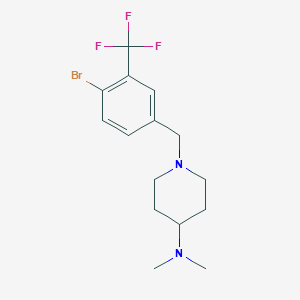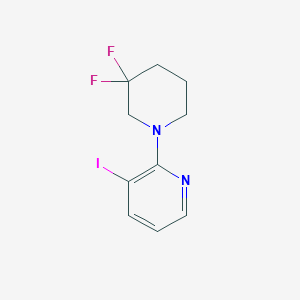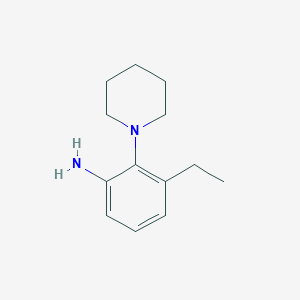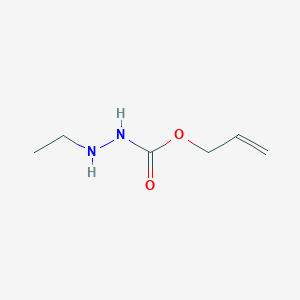![molecular formula C10H11NO4 B13720718 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an amine and a suitable oxidizing agent to form the oxazine ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as 2,4-dimethoxybenzaldehyde.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated benzoxazines.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing bioactive molecules with potential therapeutic effects.
Materials Science: Incorporated into polymers and resins to enhance thermal stability and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2(4H)-one: A closely related compound with similar structural features.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of benzoxazine derivatives.
1,3-Benzoxazine: A simpler benzoxazine compound used in various applications.
Uniqueness
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
5,7-dimethoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO4/c1-13-6-3-8-7(9(4-6)14-2)5-15-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KGSLEFZRMVFRLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(COC(=O)N2)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


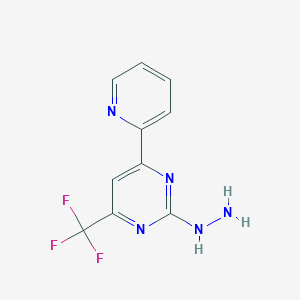

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
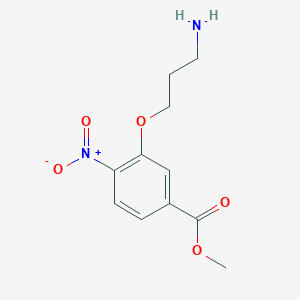
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
